molecular formula C14H14ClNO2S2 B2673486 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035023-09-5

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2673486
CAS No.: 2035023-09-5
M. Wt: 327.84
InChI Key: YPXAROPSZSMVFH-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring distinct thiophene rings and an acrylamide linker, is characteristic of compounds designed to interact with biological targets, particularly through covalent binding strategies. The acrylamide group can act as a Michael acceptor, potentially forming irreversible bonds with nucleophilic cysteine residues in target proteins, a mechanism employed in the design of covalent inhibitors (source) . The presence of the chlorothiophene moiety is a common pharmacophore in active pharmaceutical ingredients, often used to optimize properties like potency and metabolic stability (source) . Researchers utilize this compound primarily as a key chemical intermediate or a building block for the synthesis of more complex molecules. Its main research value lies in the development and screening of novel therapeutic agents, particularly for applications in oncology and inflammatory diseases where targeting specific enzymes like kinases is a prominent strategy. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c1-18-11(12-3-4-13(15)20-12)8-16-14(17)5-2-10-6-7-19-9-10/h2-7,9,11H,8H2,1H3,(H,16,17)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXAROPSZSMVFH-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CSC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and reported activities of the target compound with structurally related analogs:

Compound Name Key Structural Differences Melting Point (°C) Yield (%) Notable Properties/Activities Reference
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide (Target) Thiophen-3-yl at α-position; 5-chlorothiophen-2-yl and methoxyethyl at N-substituent Not reported Not reported Hypothesized bioactivity via heterocyclic motifs
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide Furan-2-yl replaces thiophen-3-yl at α-position Not reported Not reported Enhanced solubility due to furan’s lower lipophilicity
2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide (19) Diphenylphosphoryl-methyl at α-position; simpler N-substituent (thiophen-3-yl) 156.1–157.6 75 Phosphoryl group may enhance kinase inhibition
2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Acetamide backbone; pyridine substituent Not reported Not reported Binds SARS-CoV-2 Mpro via H-bonding (ΔG = −22 kcal/mol)
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide Methoxyphenyl at N; aminophenyl at α-position Not reported 60–80 Anticancer activity via apoptosis induction

Key Observations

Thiophen-3-yl vs.

Synthetic Accessibility :

  • Compounds with simpler N-substituents (e.g., 19 in ) achieve higher yields (75%) compared to those with complex substituents (e.g., methoxyethyl-thiophene in the target compound), where steric hindrance may reduce efficiency.

Thermal Stability :

  • Melting points correlate with crystallinity; phosphoryl-containing analogs (e.g., 19) exhibit higher melting points (~157°C) due to strong intermolecular interactions .

Biological Relevance :

  • The target compound’s combination of chlorothiophene and methoxyethyl groups mirrors motifs in antiviral and anticancer agents (e.g., 5RH1’s Mpro inhibition and acrylamide-based apoptosis inducers ).

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